molecular formula C9H6O3 B12853799 6-Hydroxybenzofuran-2-carbaldehyde

6-Hydroxybenzofuran-2-carbaldehyde

Cat. No.: B12853799
M. Wt: 162.14 g/mol
InChI Key: SQVDUQDBKOAAFY-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position on the benzofuran ring. It is known for its significant biological activities and is a key intermediate in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods: The industrial production of this compound typically involves scalable and environmentally benign processes. One such method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in acetic anhydride, and demethylation with sodium 1-dodecanethiolate .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

6-Hydroxybenzofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxybenzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can modulate biological activities. The compound can inhibit enzymes, interact with DNA, and affect cellular signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

    6-Methoxybenzofuran: Similar in structure but with a methoxy group instead of a hydroxyl group.

    6-Hydroxybenzofuran: Lacks the aldehyde group at the 2nd position.

    2-Hydroxybenzofuran: Hydroxyl group at the 2nd position instead of the 6th position.

Uniqueness: 6-Hydroxybenzofuran-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

6-hydroxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H

InChI Key

SQVDUQDBKOAAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C=O

Origin of Product

United States

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